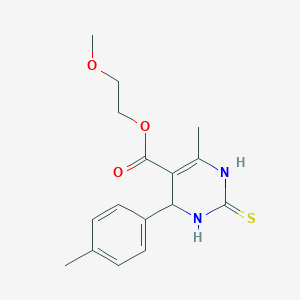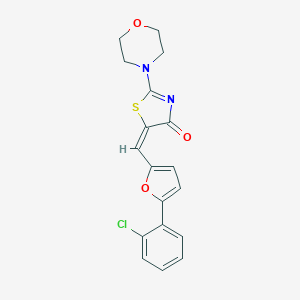
2-((5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an oxadiazole ring, a sulfanyl group, and a nitrophenyl group, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The sulfanyl group is then introduced via nucleophilic substitution reactions, often using thiols or disulfides as reagents. The final step involves the acylation of the intermediate with 2-methyl-5-nitrophenyl acetic acid or its derivatives under suitable conditions, such as the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst, or sodium borohydride, are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The oxadiazole ring and nitrophenyl group are crucial for these interactions, as they can form hydrogen bonds, π-π interactions, and other non-covalent interactions with the target molecules. Pathways involved may include inhibition of metabolic enzymes, disruption of cell membrane integrity, or interference with signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
- 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-nitrophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide stands out due to the presence of both the nitro and methyl groups on the phenyl ring. This unique substitution pattern can significantly influence its chemical reactivity, biological activity, and physical properties, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
337503-53-4 |
|---|---|
Molekularformel |
C21H22N4O4S |
Molekulargewicht |
426.5g/mol |
IUPAC-Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H22N4O4S/c1-13-5-10-16(25(27)28)11-17(13)22-18(26)12-30-20-24-23-19(29-20)14-6-8-15(9-7-14)21(2,3)4/h5-11H,12H2,1-4H3,(H,22,26) |
InChI-Schlüssel |
LYMQMKCPVZERPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-(2-chlorobenzyl)-8-{[(2E)-3-chloro-2-butenyl]thio}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B417371.png)

![7-benzyl-1,3-dimethyl-8-[(1-methyl-2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B417376.png)
![6-Methoxy-3-[2-(4-methylpyridin-1-ium-1-yl)acetyl]chromen-2-one](/img/structure/B417378.png)




